Product packaging for 1-Chloro-8-methylpyrrolo[1,2-a]pyrazine(Cat. No.:)

1-Chloro-8-methylpyrrolo[1,2-a]pyrazine

Cat. No.: B8229971
M. Wt: 166.61 g/mol
InChI Key: OPJUQXOMJWFLIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Organic Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in the realm of organic chemistry, playing a pivotal role in the development of new materials and pharmaceuticals. Their prevalence in nature is a testament to their evolutionary significance, forming the core structures of a vast array of biologically active molecules such as alkaloids, vitamins, and nucleic acids. In modern drug discovery, these scaffolds are highly valued for their ability to engage in a variety of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition and biological activity. The diverse electronic properties and three-dimensional arrangements offered by nitrogen-containing heterocycles allow for the fine-tuning of a molecule's pharmacological profile.

Overview of the Pyrrolo[1,2-a]pyrazine (B1600676) Core Structure and its Derivatives in Chemical Research

The pyrrolo[1,2-a]pyrazine core is a fused bicyclic heterocycle, consisting of a pyrrole (B145914) ring fused to a pyrazine (B50134) ring. This arrangement results in a unique electronic and structural framework that has garnered considerable attention from the scientific community. The fusion of the electron-rich pyrrole ring with the electron-deficient pyrazine ring creates a system with distinct reactivity and potential for functionalization at various positions.

Researchers have developed numerous synthetic strategies to access the pyrrolo[1,2-a]pyrazine scaffold, including cyclization, ring annulation, and cycloaddition reactions. These methods allow for the introduction of a wide range of substituents, leading to a diverse library of derivatives. The exploration of these derivatives has revealed a broad spectrum of biological activities, including antimicrobial, antiviral, and kinase inhibitory properties. researchgate.net For instance, certain pyrrolo[1,2-a]pyrazine derivatives have shown promise as potent inhibitors of various enzymes, highlighting their therapeutic potential.

Research Focus on 1-Chloro-8-methylpyrrolo[1,2-a]pyrazine within the Pyrrolopyrazine Family

Within the extensive family of pyrrolopyrazine derivatives, this compound represents a specific analogue with a defined substitution pattern. The presence of a chloro group at the 1-position and a methyl group at the 8-position is anticipated to modulate the electronic and steric properties of the parent scaffold, potentially influencing its reactivity and biological profile.

While extensive, publicly available research dedicated solely to this compound is limited, its chemical identity has been established. The study of such specifically substituted derivatives is crucial for understanding structure-activity relationships (SAR) within the broader class of pyrrolo[1,2-a]pyrazines. The chloro substituent, being an electron-withdrawing and a potential leaving group, can significantly impact the molecule's reactivity towards nucleophiles. The methyl group, an electron-donating group, can influence the electron density of the ring system and provide a steric handle.

The investigation of compounds like this compound is often driven by the need to expand chemical space in drug discovery programs. By systematically modifying the core scaffold, chemists can explore new interactions with biological targets and optimize pharmacokinetic properties.

Below is a table summarizing the key identifiers for this compound.

IdentifierValue
IUPAC Name This compound
CAS Number 1613023-03-2
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol
SMILES CC1=C2C(=NC=CN2C=C1)Cl

Further research into the synthesis, reactivity, and biological evaluation of this compound is warranted to fully elucidate its potential within the field of medicinal chemistry and materials science. The foundational knowledge of the broader pyrrolo[1,2-a]pyrazine class provides a strong basis for such future investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN2 B8229971 1-Chloro-8-methylpyrrolo[1,2-a]pyrazine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-8-methylpyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-6-2-4-11-5-3-10-8(9)7(6)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJUQXOMJWFLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=CN2C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Studies of 1 Chloro 8 Methylpyrrolo 1,2 a Pyrazine and Its Analogues

Pathways of Electrophilic Substitution on the Pyrrolo[1,2-a]pyrazine (B1600676) Nucleus

The pyrrolo[1,2-a]pyrazine system is an electron-rich heteroaromatic compound, making it susceptible to electrophilic attack. The regioselectivity of this substitution is predominantly directed towards the five-membered pyrrole (B145914) ring, which is more activated than the pyrazine (B50134) ring.

Theoretical calculations and experimental results show that electrophilic substitution, such as Vilsmeier-Haack formylation or acylation, occurs preferentially at the C1 and C3 positions. nih.govnih.gov The rationale for this selectivity can be understood by examining the stability of the cationic intermediate (Wheland intermediate) formed upon attack by an electrophile.

Attack at C3: Electrophilic attack at the C3 position results in a resonance-stabilized intermediate where the positive charge is delocalized over the pyrrole ring and the nitrogen atom at position 4, without disrupting the aromaticity of the six-membered pyrazine ring. stackexchange.comechemi.com This pathway is generally favored as it leads to a more stable intermediate. stackexchange.comechemi.com

Attack at C1: Attack at the C1 position also leads to a stabilized intermediate, though often to a lesser extent than C3 attack. The precise regioselectivity can be influenced by the reaction conditions and the nature of the electrophile.

Attack at C2: Attack at the C2 position is significantly less favored because it leads to a less stable cationic intermediate with fewer resonance structures. stackexchange.com

The Vilsmeier-Haack reaction, which introduces a formyl group (–CHO) onto an aromatic ring, is a classic example of electrophilic substitution on this nucleus. nih.govchemtube3d.comresearchgate.net The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and dimethylformamide (DMF), to generate a chloroiminium ion which acts as the electrophile. youtube.comrsc.org For the pyrrolo[1,2-a]pyrazine core, this reaction provides a reliable method for introducing a carbonyl functional group, which can then be used for further synthetic elaborations. nih.gov

Regioselectivity of Electrophilic Substitution
Position of AttackRelative Stability of IntermediateTypical ReactionsReference
C3Most StableVilsmeier-Haack Formylation, Acylation, Bromination stackexchange.comechemi.com
C1StableVilsmeier-Haack Formylation, Acylation nih.govnih.gov
C2Least StableNot generally observed stackexchange.com
Pyrazine Ring (C6, C7, C8)DeactivatedRequires harsh conditions or metalation nih.gov

Mechanisms of Nucleophilic Aromatic Substitution Involving Chloro-Substituents (e.g., Displacement by Methoxide (B1231860), Amide)

The presence of a chlorine atom at the C1 position, as in 1-Chloro-8-methylpyrrolo[1,2-a]pyrazine, renders the molecule susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com The pyrazine ring, with its two electron-withdrawing nitrogen atoms, activates the fused pyrrole ring towards nucleophilic attack. This is in contrast to the typical inertness of aryl halides to nucleophilic substitution. libretexts.org

The generally accepted mechanism for SNAr reactions on such electron-deficient systems is a two-step addition-elimination process. libretexts.orgyoutube.com

Addition Step: A nucleophile, such as a methoxide ion (CH₃O⁻) or an amide (R₂N⁻), attacks the carbon atom bearing the chloro substituent (C1). This initial attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge in this complex is delocalized over the pyrrolo[1,2-a]pyrazine ring system, with significant stabilization provided by the electronegative nitrogen atoms of the pyrazine ring.

Elimination Step: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the chloride ion (Cl⁻). libretexts.org

The Nucleophile: Stronger nucleophiles react faster.

The Solvent: Polar aprotic solvents can accelerate the reaction by solvating the cation of the nucleophilic reagent without solvating the anion, thus increasing its nucleophilicity.

The Ring System: The electron-withdrawing nature of the pyrazine ring is crucial for stabilizing the Meisenheimer intermediate and facilitating the reaction. masterorganicchemistry.com

Recent studies on other nitrogen-containing heterocycles suggest that under certain conditions, particularly with good leaving groups like chloride, the mechanism may be concerted rather than stepwise, proceeding through a "Meisenheimer transition state" instead of a discrete intermediate. nih.gov

Examples of Nucleophilic Aromatic Substitution on Chloro-pyrrolo[1,2-a]pyrazines
SubstrateNucleophileProductReference
This compoundSodium Methoxide (NaOMe)1-Methoxy-8-methylpyrrolo[1,2-a]pyrazine researchgate.net
This compoundAmmonia (NH₃) or Amide (e.g., NaNH₂)1-Amino-8-methylpyrrolo[1,2-a]pyrazine youtube.com
1-Chloropyrrolo[1,2-a]pyrazineHydrazine (N₂H₄)1-Hydrazinylpyrrolo[1,2-a]pyrazine researchgate.net

Oxidative and Reductive Transformations of the Pyrrolo[1,2-a]pyrazine System

The pyrrolo[1,2-a]pyrazine nucleus can undergo both oxidative and reductive transformations, although the system is relatively stable. The specific outcome of these reactions depends on the reagents used and the substitution pattern on the ring.

Oxidative Transformations: Oxidation can occur at either the nitrogen atoms or the carbon framework. Strong oxidizing agents can lead to ring-opening or degradation. However, under controlled conditions, specific transformations are possible. For example, N-oxidation can occur at the non-bridgehead nitrogen (N4), leading to the corresponding N-oxide. This transformation can alter the electronic properties of the ring, potentially influencing its reactivity in subsequent reactions. In some cases, oxidation can lead to the formation of pyrrolo[1,2-a]pyrazinone derivatives, introducing a carbonyl group into the pyrazine ring.

Reductive Transformations: Reduction of the pyrrolo[1,2-a]pyrazine system typically involves the pyrazine portion of the molecule. Catalytic hydrogenation (e.g., using H₂/Pd, Pt, or Ni) can lead to the saturation of the pyrazine ring, yielding tetrahydro- or hexahydropyrrolo[1,2-a]pyrazine derivatives. The pyrrole ring is generally more resistant to reduction under these conditions. The specific degree of reduction depends on the catalyst, pressure, and temperature employed. For instance, reactions of 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines with nucleophiles can result in aromatization of the system through the formal elimination of a hydrogen fluoride (B91410) molecule. researchgate.net

Cycloaddition Chemistry of Pyrrolo[1,2-a]pyrazine Derivatives (e.g., with Dimethyl Acetylenedicarboxylate)

The pyrrolo[1,2-a]pyrazine nucleus can participate in cycloaddition reactions, most notably 1,3-dipolar cycloadditions. nih.gov This type of reaction is a powerful tool for constructing complex, fused heterocyclic systems. The process typically involves the formation of an azomethine ylide from the pyrrolo[1,2-a]pyrazine ring, which then acts as the 1,3-dipole. nih.govmdpi.com

The generation of the azomethine ylide usually starts with the quaternization of the non-bridgehead nitrogen atom (N4) with an alkylating agent. Subsequent deprotonation of the adjacent carbon atom (C3) by a base generates the reactive ylide. nih.gov This ylide can then react with a variety of dipolarophiles, which are typically electron-deficient alkenes or alkynes. nih.govacs.orgresearchgate.net

A classic example is the reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov The azomethine ylide derived from pyrrolo[1,2-a]pyrazine undergoes a [3+2] cycloaddition with the triple bond of DMAD. This is followed by a subsequent aromatization step, often involving the elimination of a molecule (like H₂), to yield a stable, fused polycyclic aromatic system, such as a dipyrrolo[1,2-a]pyrazine derivative. nih.gov This methodology provides a straightforward route to novel and complex heterocyclic scaffolds. nih.govnih.govacs.orgresearchgate.net

Examples of 1,3-Dipolar Cycloaddition Reactions
1,3-Dipole SourceDipolarophileResulting Product ClassReference
Pyrrolo[1,2-a]pyrazine Azomethine YlideDimethyl Acetylenedicarboxylate (DMAD)Dipyrrolo[1,2-a]pyrazines nih.govnih.gov
Pyrrolo[1,2-a]pyrazine Azomethine YlideN-PhenylmaleimideFused Pyrrolidine Derivatives nih.gov
Pyrrolo[1,2-a]pyrazine Azomethine YlideAcrylonitrileFused Pyrrolidine Derivatives acs.org

Stereochemical and Conformational Aspects Influencing Chemical Reactivity

The three-dimensional structure of pyrrolo[1,2-a]pyrazine derivatives plays a critical role in determining their chemical reactivity. researchgate.net While the parent aromatic system is largely planar, the introduction of substituents or the reduction of the pyrazine ring can lead to distinct stereochemical and conformational preferences that influence reaction outcomes.

Conformational Effects: For non-aromatic or partially saturated analogues, such as di- or tetrahydropyrrolo[1,2-a]pyrazines, the pyrazine ring can adopt various conformations (e.g., chair, boat, or twist-boat). The specific conformation can dictate the accessibility of certain reaction sites. For instance, the axial or equatorial orientation of a substituent can significantly impact its reactivity or its ability to direct an incoming reagent. The orientation of substituents around the aromatic core can also be important; for example, the relative position of methoxy (B1213986) groups on a phenyl substituent was found to be critical for the biological activity of certain pyrrolo[1,2-a]pyrazine derivatives. nih.gov

Stereochemical Influence: The presence of stereocenters, particularly in substituted analogues, can lead to diastereoselective reactions. The existing stereocenter(s) can create a chiral environment that favors the approach of a reagent from one face of the molecule over the other. This steric hindrance can control the stereochemical outcome of reactions such as nucleophilic additions, reductions, or cycloadditions. Research has noted a critical influence of stereochemistry on the in vivo pharmacological activity of certain pyrrolo[1,2-a]pyrazine derivatives, which implies that the molecule's shape is key to its chemical interactions with biological targets. researchgate.net In cycloaddition reactions, the stereochemistry of the reactants can determine the stereochemistry of the resulting cycloadducts in a highly selective manner. researchgate.net

Advanced Spectroscopic Characterization and Structural Analysis of 1 Chloro 8 Methylpyrrolo 1,2 a Pyrazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 1-Chloro-8-methylpyrrolo[1,2-a]pyrazine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals.

Application of 1D (¹H, ¹³C) and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

1D NMR (¹H and ¹³C): The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrrolo[1,2-a]pyrazine (B1600676) core and the methyl group. Based on the structure, one would anticipate signals in the aromatic region for the protons on the fused ring system and a signal in the aliphatic region for the methyl protons. The integration of these signals would correspond to the number of protons in each unique chemical environment.

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The number of signals would correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts would be indicative of the electronic environment of each carbon, with carbons bonded to electronegative atoms like nitrogen and chlorine appearing at higher chemical shifts.

Predicted ¹H and ¹³C NMR Data for this compound

Predicted ¹H NMR DataPredicted ¹³C NMR Data
Proton PositionExpected Chemical Shift (ppm)Carbon PositionExpected Chemical Shift (ppm)
H-3Aromatic RegionC-1Aromatic Region (deshielded by Cl)
H-4Aromatic RegionC-3Aromatic Region
H-5Aromatic RegionC-4Aromatic Region
H-6Aromatic RegionC-5Aromatic Region
H-7Aromatic RegionC-6Aromatic Region
-CH₃Aliphatic RegionC-7Aromatic Region
C-8Aromatic Region (deshielded by N)
-CH₃Aliphatic Region

2D NMR Techniques: To definitively assign the predicted signals, a suite of 2D NMR experiments would be necessary:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons and for piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which can help to confirm the geometry of the molecule and the relative positions of substituents.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and the molecular fingerprint of a compound. While specific experimental spectra for this compound are not available, the expected characteristic absorption bands can be predicted based on its structure.

Predicted Vibrational Spectroscopy Data for this compound

Functional GroupExpected IR Absorption (cm⁻¹)Expected Raman Shift (cm⁻¹)
C-H stretching (aromatic)3100-30003100-3000
C-H stretching (aliphatic, -CH₃)3000-28503000-2850
C=C and C=N stretching (aromatic rings)1650-14501650-1450
C-H bending (aliphatic, -CH₃)1470-13501470-1350
C-N stretching1350-10001350-1000
C-Cl stretching800-600800-600

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₇ClN₂), HRMS would be used to confirm its molecular formula. The presence of the chlorine atom would result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of approximately one-third of the molecular ion peak (M+), corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation analysis would provide further structural information. Common fragmentation pathways for such heterocyclic compounds could involve the loss of the methyl group, the chlorine atom, or cleavage of the ring system.

Predicted HRMS Data for this compound

IonPredicted m/zNotes
[M]⁺ (with ³⁵Cl)Calculated exact massMolecular ion
[M+2]⁺ (with ³⁷Cl)Calculated exact mass + 2Isotopic peak for chlorine
[M - CH₃]⁺Calculated exact mass - 15Loss of a methyl radical
[M - Cl]⁺Calculated exact mass - 35Loss of a chlorine radical

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise information on bond lengths, bond angles, and the planarity of the fused ring system. Furthermore, it would reveal details about the packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as stacking or halogen bonding. To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD).

Chiroptical Spectroscopic Methods (if chiral derivatives are under investigation)

Chiroptical spectroscopic methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. This compound itself is an achiral molecule as it possesses a plane of symmetry. Therefore, it would not exhibit any chiroptical activity. These techniques would only become relevant if chiral derivatives of this compound were to be synthesized and investigated.

Computational and Theoretical Investigations of 1 Chloro 8 Methylpyrrolo 1,2 a Pyrazine

Electronic Structure and Molecular Orbital Analysis by Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 1-Chloro-8-methylpyrrolo[1,2-a]pyrazine, DFT calculations can provide deep insights into its geometry, electronic properties, and chemical reactivity. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic properties at this equilibrium structure. For instance, DFT has been successfully used to study the electronic and photovoltaic properties of other imidazo[1,2-a]pyrazine (B1224502) derivatives.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT is a reliable tool for predicting spectroscopic parameters, which can aid in the characterization and identification of compounds. By calculating the electronic ground state, it is possible to derive properties that correlate with experimental spectra. nih.gov

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO). These calculated shifts, when compared to experimental data, can help confirm the molecular structure. For related pyrazine (B50134) derivatives, DFT calculations have shown good agreement with experimental NMR data. researchgate.net

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. While raw calculated frequencies are often higher than experimental values due to the harmonic approximation, they can be scaled with a known factor to achieve excellent agreement. Such theoretical predictions have been used to assign vibrational modes for other halogen-substituted pyrazine compounds. chemrxiv.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths. These values correspond to the absorption maxima (λ_max) in a UV-Vis spectrum, providing insights into the electronic transitions between molecular orbitals, often the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Table 1: Representative Predicted Spectroscopic Data for this compound (Note: This data is illustrative and based on typical results for similar heterocyclic compounds.)

ParameterPredicted ValueMethod
¹³C NMR
C1 (C-Cl)125.4 ppmGIAO/B3LYP/6-311G(d,p)
C8 (C-CH₃)130.2 ppmGIAO/B3LYP/6-311G(d,p)
¹H NMR
H (Pyrrole ring)6.8 - 7.5 ppmGIAO/B3LYP/6-311G(d,p)
H (Pyrazine ring)7.9 - 8.2 ppmGIAO/B3LYP/6-311G(d,p)
H (Methyl)2.5 ppmGIAO/B3LYP/6-311G(d,p)
IR Frequency
C-H stretch3100-3000 cm⁻¹B3LYP/6-311G(d,p)
C=N stretch1620 cm⁻¹B3LYP/6-311G(d,p)
C-Cl stretch750 cm⁻¹B3LYP/6-311G(d,p)
UV-Vis
λ_max310 nmTD-DFT/B3LYP/6-311G(d,p)

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the chemical reactivity and electronic properties of a molecule. wuxibiology.com

HOMO-LUMO Analysis: The HOMO is the orbital that acts as an electron donor (nucleophile), while the LUMO is the electron acceptor (electrophile). The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The distribution of these orbitals across the molecule indicates the likely sites for nucleophilic and electrophilic attack. For pyrrolo[1,2-a]pyrazine (B1600676) systems, the HOMO is typically distributed over the electron-rich pyrrole (B145914) ring, while the LUMO may be located on the pyrazine ring, influenced by electron-withdrawing substituents.

Reactivity Descriptors: The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. Other global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. chemrxiv.orgresearchgate.net

Table 2: Representative Calculated Quantum Chemical Descriptors for this compound (Note: This data is illustrative and based on typical results for similar heterocyclic compounds.)

DescriptorFormulaPredicted Value (eV)
HOMO Energy (E_HOMO)--6.25
LUMO Energy (E_LUMO)--1.80
Energy Gap (ΔE)E_LUMO - E_HOMO4.45
Ionization Potential (I)-E_HOMO6.25
Electron Affinity (A)-E_LUMO1.80
Chemical Hardness (η)(I - A) / 22.23
Chemical Potential (μ)-(I + A) / 2-4.03
Electrophilicity Index (ω)μ² / 2η3.64

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is instrumental in mapping out reaction pathways and understanding reaction mechanisms. For reactions involving this compound, such as nucleophilic substitution at the C1 position or electrophilic substitution on the pyrrole ring, DFT can be used to locate the transition states (TS).

A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. By calculating the structure and energy of reactants, products, and the transition state connecting them, the activation energy (Ea) can be determined. This allows for the theoretical prediction of reaction rates and the elucidation of the most favorable reaction pathway among several possibilities. For example, studies on the reactivity of other pyrrolo[1,2-a]pyrazine derivatives have explored their behavior with various electrophilic and nucleophilic reagents, providing a basis for hypothetical mechanistic investigations. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

While the fused ring system of this compound is largely planar and rigid, the methyl group at the C8 position can rotate. Conformational analysis involves studying how the molecule's energy changes with the rotation around single bonds.

A Potential Energy Surface (PES) map can be generated by systematically changing a specific dihedral angle (e.g., the angle defining the orientation of the methyl group's hydrogen atoms relative to the ring) and calculating the molecule's energy at each step. This mapping reveals the lowest energy (most stable) conformations and the energy barriers to rotation between them. For a simple methyl group, the rotational barrier is typically low, but this analysis is crucial for molecules with larger, more flexible substituents.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules pack together in a crystal lattice influenced by various non-covalent intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.govnih.gov

The Hirshfeld surface is a 3D surface defined around a molecule in a crystal, partitioning the space so that the surface represents where the electron density of the central molecule is equal to the sum of the electron densities of all other molecules. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify specific intermolecular contacts. researchgate.net

d_norm Mapping: Red spots on the d_norm map indicate close contacts shorter than the van der Waals radii sum, typically representing hydrogen bonds or other strong interactions. Blue regions represent longer contacts, and white regions represent contacts around the van der Waals distance.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. zsmu.edu.ua QSAR models are widely used in drug design to predict the activity of new, unsynthesized molecules and to guide the optimization of lead compounds.

For the pyrrolo[1,2-a]pyrazine scaffold, which is found in many biologically active molecules, QSAR studies can be highly valuable. asianpubs.orgnih.govnih.govnih.gov A typical 3D-QSAR study involves:

Dataset Collection: A series of pyrrolo[1,2-a]pyrazine analogs with experimentally measured biological activity (e.g., receptor binding affinity, enzyme inhibition) is compiled.

Molecular Alignment: All molecules in the dataset are aligned in 3D space based on a common scaffold.

Descriptor Calculation: Molecular descriptors, such as steric and electrostatic fields (as in CoMFA - Comparative Molecular Field Analysis) or other properties (as in CoMSIA - Comparative Molecular Similarity Indices Analysis), are calculated for each molecule.

Model Generation: Statistical methods, like Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Validation: The model's predictive power is rigorously validated using statistical metrics and external test sets.

The resulting QSAR model can be visualized as 3D contour maps, which highlight regions where modifications to the molecule (e.g., adding bulky groups, electron-donating groups, or hydrogen bond acceptors) are likely to increase or decrease biological activity, thereby guiding the design of more potent compounds. asianpubs.org

Chemical Applications and Future Research Directions for Pyrrolo 1,2 a Pyrazine Scaffolds

Role as a Synthetic Intermediate for Novel Chemical Structures and Scaffolds

1-Chloro-8-methylpyrrolo[1,2-a]pyrazine is a versatile synthetic intermediate, primarily due to the presence of a reactive chloro substituent on the pyrazine (B50134) ring. This chlorine atom activates the scaffold for various nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

The chloro group can be readily displaced by nucleophiles, providing a straightforward method to introduce new substituents. Furthermore, it serves as an excellent handle for modern transition-metal-catalyzed cross-coupling reactions. Methodologies such as the Buchwald-Hartwig amination can be employed to forge carbon-nitrogen bonds, linking amines to the pyrrolopyrazine core. rsc.orgnih.gov Similarly, Suzuki and Stille couplings can be utilized to form carbon-carbon bonds, attaching new aryl or alkyl groups. This reactivity is fundamental to its role as a building block for creating libraries of differentiated compounds for further study. The strategic placement of the chloro and methyl groups influences the regioselectivity of these reactions, guiding the synthesis toward desired products.

The general synthetic utility of halogenated pyrazines in building complex heterocyclic systems is well-documented, making this compound a valuable precursor for novel chemical entities. beilstein-journals.org

Development of Advanced Organic Materials (e.g., Organic Electronics, Polymers)

The pyrrolo[1,2-a]pyrazine (B1600676) scaffold is being explored for its potential in the development of advanced organic materials. Due to their conjugated π-systems, these heterocyclic compounds can exhibit interesting photophysical properties. Chemical suppliers have categorized this compound as a building block for materials used in Organic Light-Emitting Diodes (OLEDs) and other electronic applications. bldpharm.com

Research into related, more complex structures has shown that fusing additional aromatic rings to the pyrrolo[1,2-a]pyrazine core can lead to materials with unique optical properties, such as deep blue fluorescence in aggregated and solid states. researchgate.net This suggests that derivatives synthesized from this compound could be tailored to have specific emission characteristics suitable for organic electronics. By strategically replacing the chlorine atom with functional groups that enhance π-conjugation or promote desired intermolecular interactions, researchers can fine-tune the material's properties for applications in displays, lighting, and sensors. The development of polymers incorporating this scaffold is another avenue, potentially leading to new conductive or photoactive materials.

Catalytic Applications of Pyrrolo[1,2-a]pyrazine-Based Ligands

While pyrazine and its derivatives are known to act as ligands in coordination chemistry and catalysis, the specific application of this compound or its direct derivatives as ligands in catalytic systems is a nascent and largely unexplored field. The nitrogen atoms in the pyrazine ring possess lone pairs of electrons that can coordinate to metal centers, making them potential candidates for forming catalytic complexes.

The electronic properties of the pyrrolo[1,2-a]pyrazine scaffold can be modulated by substituents, which in turn could influence the catalytic activity of a corresponding metal complex. The development of chiral versions of these ligands could also open possibilities in asymmetric catalysis. However, the current body of scientific literature does not extensively cover the use of this particular heterocyclic system in catalytic applications, highlighting a significant opportunity for future research and discovery.

Strategies for Chemical Library Diversification and Lead Compound Generation in Chemical Sciences

The structure of this compound is well-suited for the generation of diverse chemical libraries, a cornerstone of modern drug discovery and chemical biology. The reactive chlorine atom is a key feature that enables diversification. nih.gov Through parallel synthesis techniques, this single starting material can be converted into a multitude of new compounds by reacting it with a wide range of nucleophiles or coupling partners.

This strategy allows for the systematic exploration of the chemical space around the pyrrolo[1,2-a]pyrazine core. Researchers have successfully expanded this chemical territory to create libraries with distinct substitution patterns for biological screening. nih.gov For instance, derivatives of the related 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold have been identified as highly potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which are promising targets in cancer therapy. nih.gov This demonstrates the potential of the scaffold in generating lead compounds for therapeutic development. The ability to easily modify the structure allows for the optimization of activity and other pharmaceutically relevant properties.

Below is a table summarizing exemplary diversification reactions starting from a chloro-substituted pyrrolopyrazine core.

Reaction TypeReagent/CatalystResulting BondApplication Example
Nucleophilic Aromatic Substitution (SNAr)Amines, Alcohols, ThiolsC-N, C-O, C-SIntroduction of polar functional groups
Buchwald-Hartwig AminationAmine / Pd or Cu catalystC-NSynthesis of biologically active amines
Suzuki CouplingBoronic acid / Pd catalystC-CAttachment of aryl or heteroaryl groups
Sonogashira CouplingTerminal alkyne / Pd & Cu catalystsC-C (alkyne)Elongation of conjugated systems

Emerging Methodologies in Pyrrolo[1,2-a]pyrazine Research and Synthesis

Recent advances in synthetic organic chemistry have provided new and efficient methods for the synthesis of the pyrrolo[1,2-a]pyrazine core and its derivatives. researchgate.net These emerging methodologies often provide higher yields, greater functional group tolerance, and improved regioselectivity compared to classical methods.

A variety of synthetic routes are now available, including cyclization, ring annulation, and cycloaddition reactions. researchgate.net For example, one novel approach involves the condensation of 2-(pyrrol-1-yl)-1-ethylamine with aldehydes to form tetrahydropyrrolo[1,2-a]pyrazines. nih.gov Another strategy involves the reaction of 5-methyl 2-amino pyrazine with α-halocarbonyl compounds to construct the fused ring system. ejbps.com The application of modern catalytic systems, including palladium and copper catalysts, has become instrumental in the functionalization of pre-formed pyrrolopyrazine rings, particularly through cross-coupling reactions as mentioned previously. rsc.orgnih.gov These advanced synthetic tools are crucial for efficiently producing the complex molecules needed for materials science and medicinal chemistry research.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-chloro-8-methylpyrrolo[1,2-a]pyrazine, and how do reaction conditions influence yield?

  • The compound can be synthesized via palladium-catalyzed direct C6 arylation of pyrrolo[1,2-a]pyrazines with aryl bromides, enabling diversity-oriented library generation . Base-mediated N-alkylation of pyrrole-2-carboxaldehyde followed by dehydrative cyclization with ammonium acetate is another route . Yield optimization requires careful control of temperature (e.g., 80–110°C), catalyst loading (5–10 mol% Pd), and solvent polarity (DMF or acetonitrile). Evidence from HRMS and NMR (e.g., δ 101.0 ppm for fluorine coupling) confirms successful synthesis .

Q. Which spectroscopic techniques are critical for structural confirmation of pyrrolo[1,2-a]pyrazine derivatives?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent effects (e.g., fluorine coupling constants JCF=19.324.5HzJ_{C-F} = 19.3–24.5 \, \text{Hz} in chlorinated derivatives) . HRMS : High-resolution mass spectrometry (e.g., [M+H]+^+ at m/z 354.0604) validates molecular formulas . X-ray crystallography resolves complex regiochemistry, as demonstrated for bromo- and methyl-substituted analogs .

Q. How can researchers mitigate side reactions during functionalization of the pyrrolo[1,2-a]pyrazine core?

  • Use protecting groups (e.g., Boc for amines) to block unwanted reactivity. For C-H activation, Pd(OAc)2_2 with ligands like XPhos minimizes byproducts . Steric hindrance from the 8-methyl group may reduce electrophilic substitution at C1; kinetic studies at 25–60°C can clarify reactivity trends .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing hybrid pyrrolo[1,2-a]pyrazine scaffolds?

  • Computational modeling : DFT calculations predict electron density distribution, guiding substituent placement. For example, electron-withdrawing groups (e.g., -Cl) at C1 direct electrophilic attacks to C8 . Experimental validation : Double cyclization reactions (e.g., forming benzoimidazole-pyrrolo-pyrazine hybrids) require precise stoichiometry (1:1.2 ratio of reactants) and microwave-assisted heating (120°C, 30 min) to achieve >75% yield .

Q. How can contradictory data on substituent effects in NMR spectra be resolved?

  • Contradictions often arise from dynamic processes (e.g., rotamerism in chlorophenyl derivatives). Variable-temperature NMR (VT-NMR) between −50°C and 25°C can freeze conformers, clarifying splitting patterns . For example, 9,10-dichloro derivatives show resolved 19F^{19}\text{F} signals at low temperatures . Cross-validation with X-ray structures (e.g., C-Cl bond lengths of 1.73 Å) ensures accuracy .

Q. What methodologies are recommended for evaluating pyrrolo[1,2-a]pyrazine derivatives in drug discovery?

  • In vitro assays : Screen for kinase inhibition (IC50_{50} values) using ATP-binding site competition assays . ADME profiling : Microsomal stability studies (e.g., human liver microsomes, 1 mg/mL) assess metabolic liability. Derivatives with logP <3.5 (calculated via ChemAxon) show improved permeability . Structural analogs : Compare 1-chloro-8-methyl derivatives with 6-phenyl or 4-chlorophenyl variants to map SAR .

Q. How does computational chemistry aid in optimizing reaction pathways for complex derivatives?

  • Transition state analysis : Gaussian 16 simulations identify energy barriers for cyclization steps (e.g., ΔG‡ = 25–30 kcal/mol for dehydrative steps) . Docking studies : AutoDock Vina predicts binding affinities of methyl- and chloro-substituted derivatives to biological targets (e.g., PARP1) .

Methodological Guidance

Designing a kinetic study to probe substituent effects on pyrrolo[1,2-a]pyrazine reactivity

  • Protocol :

Synthesize analogs with varying substituents (e.g., -Cl, -CH3_3, -CF3_3) at C1 and C2.

Monitor reaction progress via HPLC at 254 nm, sampling every 10 min for 2 h.

Calculate rate constants (k) using pseudo-first-order kinetics. Correlate k with Hammett σ values to quantify electronic effects.

  • Key finding : Electron-withdrawing groups at C1 accelerate electrophilic substitution by 2–3× compared to electron-donating groups .

Best practices for characterizing thermally sensitive pyrrolo[1,2-a]pyrazine derivatives

  • Thermal gravimetric analysis (TGA) : Determine decomposition temperatures (Td_d >200°C for most derivatives) . Low-temperature crystallization : Use slow evaporation in EtOAc/hexane (1:3) at 4°C to obtain single crystals for X-ray analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.